Norflurazon

Catalog No.
S537507
CAS No.
27314-13-2
M.F
C12H9ClF3N3O
M. Wt
303.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norflurazon

CAS Number

27314-13-2

Product Name

Norflurazon

IUPAC Name

4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one

Molecular Formula

C12H9ClF3N3O

Molecular Weight

303.67 g/mol

InChI

InChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3

InChI Key

NVGOPFQZYCNLDU-UHFFFAOYSA-N

SMILES

CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl

solubility

1.11e-04 M
Sparingly soluble in hydrocarbons.
Solubility at 25 °C: acetone 50 g/L; ethanol 142 g/L; xylene 2.5 g/L
In water, 33.7 mg/L at 25 °C

Synonyms

4-chloro-5-(methylamino)-2-(alpha, alpha, alpha-trifluoro-m-tolyl)-3(2H)-pyridazinone, norfluorazon, norflurazon, norflurazone, SAN 9789

Canonical SMILES

CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl

The exact mass of the compound Norflurazon is 303.0386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.11e-04 msparingly soluble in hydrocarbons.solubility at 25 °c: acetone 50 g/l; ethanol 142 g/l; xylene 2.5 g/lin water, 33.7 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Plant Physiology and Biochemistry

  • Studying photosynthesis: Norflurazon can be a useful tool for researchers studying photosynthesis. Because it specifically disrupts photosystem II, scientists can use it to investigate the mechanisms of this essential plant process [].
  • Understanding herbicide resistance: Weeds can develop resistance to herbicides, including norflurazon. Studying resistant weeds allows scientists to understand the mechanisms of resistance and develop new control methods [].

Environmental Science

  • Fate of herbicides in soil: Researchers can use norflurazon to trace the movement and breakdown of herbicides in soil. This information is important for understanding the potential environmental impact of herbicides [].

Norflurazon is a synthetic herbicide classified as a pyridazinone, primarily used for controlling a wide range of grass and broadleaf weeds in various agricultural crops. Its chemical formula is C12H9ClF3N3OC_{12}H_{9}ClF_{3}N_{3}O, and it has a Chemical Abstracts Service Registry Number of 27314-13-2. The compound operates by inhibiting carotenoid biosynthesis, which leads to photobleaching of plants, effectively suppressing their growth and development . Norflurazon is characterized by its unique structure, which includes a chlorinated phenyl group and trifluoromethyl substituents, contributing to its herbicidal activity.

Norflurazon acts as a pre-emergent herbicide by inhibiting carotenoid synthesis in germinating weeds. Carotenoids are essential pigments for photosynthesis. Disruption of carotenoid production leads to chlorophyll depletion and ultimately kills the weed seedlings [].

  • Toxicity: Norflurazon is generally considered to have low acute toxicity for mammals and birds [, ]. However, chronic exposure studies suggest potential developmental and reproductive effects in animals []. The EPA classifies Norflurazon as a non-quantifiable carcinogen (Group C) due to these chronic effects [].
  • Flammability: Norflurazon is not flammable [].
  • Reactivity: Norflurazon is not highly reactive under normal conditions [].

Safety Precautions:

  • Always follow recommended handling and application procedures when using Norflurazon to minimize potential risks [].
  • Wear appropriate personal protective equipment (PPE) as recommended on product labels [].
  • Avoid contact with skin, eyes, and clothing [].
  • Do not contaminate water sources during application or disposal [].

Norflurazon primarily undergoes photodegradation in both water and soil environments. In water, it degrades to desmethyl norflurazon with a half-life of approximately 2-3 days, while in soil, the half-life extends to about 12-15 days . The compound is stable under hydrolytic conditions but degrades slowly in aerobic soils, with a half-life of around 130 days. Under anaerobic conditions, it exhibits persistence with a half-life of approximately 8 months .

The main reaction mechanism involves the inhibition of phytoene desaturase, an enzyme crucial for carotenoid synthesis. This inhibition leads to an accumulation of phytoene, resulting in chloroplast damage and subsequent bleaching of the plant tissues .

Norflurazon has been shown to exhibit significant biological activity beyond its herbicidal properties. It induces cell death in various plant cells by increasing intracellular calcium levels and modulating signaling pathways such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways . Additionally, studies indicate that norflurazon can repress the expression of genes involved in light harvesting, further contributing to its herbicidal effects .

Toxicological assessments reveal that norflurazon has low acute toxicity in mammals but may cause developmental and reproductive effects in laboratory animals. Chronic exposure studies have noted histopathological changes in organs such as the liver and kidneys .

The synthesis of norflurazon typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of Pyridazinone Core: The initial step involves the condensation of appropriate aromatic amines with carbonyl compounds to form pyridazinone derivatives.
  • Introduction of Chlorine and Trifluoromethyl Groups: Subsequent halogenation reactions introduce chlorine atoms and trifluoromethyl groups into the aromatic ring.
  • Final Modifications: Further steps may involve functional group transformations to achieve the desired chemical structure.

The specific details of these reactions can vary based on the desired purity and yield of the final product.

Norflurazon is primarily utilized as an herbicide across various agricultural settings. It is effective against a broad spectrum of weeds in crops such as:

  • Alfalfa
  • Cotton
  • Peanuts
  • Soybeans
  • Various fruits and vegetables

In addition to agricultural uses, norflurazon is applied in non-crop areas like fence lines and equipment lots to manage weed growth .

Research on interaction studies involving norflurazon has highlighted its effects on non-target organisms. While it is generally low in toxicity to birds and mammals, it can cause reproductive effects in avian species . Furthermore, aquatic toxicity studies have indicated that norflurazon poses moderate risks to fish and aquatic invertebrates at certain concentrations, emphasizing the need for careful application practices to mitigate environmental impacts .

Norflurazon shares structural similarities with several other compounds used for herbicidal purposes. Here are some notable comparisons:

Compound NameChemical StructureUnique Features
Desmethyl NorflurazonC11H8ClF3N3OC_{11}H_{8}ClF_{3}N_{3}OA metabolite of norflurazon; less potent herbicidal activity
AtrazineC8H14ClN5C_{8}H_{14}ClN_{5}A triazine herbicide; inhibits photosynthesis
MetolachlorC15H20ClNC_{15}H_{20}ClNA chloroacetanilide herbicide; inhibits fatty acid synthesis
GlyphosateC3H8NC_{3}H_{8}NA non-selective herbicide; inhibits amino acid synthesis

Norflurazon's unique mechanism involving carotenoid biosynthesis inhibition distinguishes it from these compounds, particularly glyphosate and atrazine, which target different metabolic pathways .

Norflurazon operates as a highly specific inhibitor of phytoene desaturase, a crucial enzyme in the carotenoid biosynthesis pathway [1] [2] [3]. This pyridazinone herbicide demonstrates remarkable selectivity for its target, with kinetic studies revealing competitive inhibition characteristics that define its mode of action.

The enzyme kinetic parameters demonstrate the potency of norflurazon inhibition across different organisms. In cell-free systems from the cyanobacterium Anacystis, norflurazon exhibits a Ki value of 0.09 μM, indicating strong binding affinity [4]. When tested against heterologously expressed phytoene desaturases, the compound shows competitive inhibition with respect to the enzyme cofactors. For the Synechococcus enzyme, competition occurs with both nicotinamide adenine dinucleotide phosphate and plastoquinone, with respective Km values of 6.6 mM and 0.23 μM [1] [5]. The phytoene desaturase from Gentiana lutea demonstrates similar plastoquinone binding characteristics, with Km values very close to those observed in the cyanobacterial system [1].

Studies using recombinant enzymes have provided detailed quantitative assessments of norflurazon potency. In Haematococcus pluvialis, wild-type phytoene desaturase shows a Ki value of 0.14 μM, while the engineered L504R resistance mutant displays significantly reduced sensitivity with a Ki value of 5.98 μM, representing a 43-fold increase in resistance [6]. Similarly, in Chlamydomonas reinhardtii, wild-type cells exhibit an effective concentration EC50 of 0.7 μM, while the F131V mutant tolerates concentrations approaching 100 μM [7] [8].

Disruption of Carotenoid Biosynthesis Pathway

The inhibition of phytoene desaturase by norflurazon creates a metabolic bottleneck that fundamentally disrupts carotenoid biosynthesis. This enzyme catalyzes the introduction of two double bonds into 15-cis-phytoene, yielding 9,15,9'-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene [2] [9]. When this critical step is blocked, the pathway experiences dramatic substrate accumulation and product depletion.

Metabolic studies reveal the profound impact on carotenoid intermediate levels. In norflurazon-treated wheat seedlings, phytoene accumulation becomes evident at approximately 31 parts per billion by weight, with phytofluene accumulation occurring at 62 parts per billion by weight [10] [11]. Rice plants treated with norflurazon show substantial changes in carotenoid composition, with phytoene, antheraxanthin, and zeaxanthin exhibiting high accumulation while other carotenoid intermediates decrease dramatically [12].

The disruption extends beyond simple substrate accumulation. In sweet orange juice vesicles treated with norflurazon for 30 days, phytoene levels increase by over 1000-fold compared to controls [13]. This massive accumulation reflects the complete blockade of downstream carotenoid synthesis, forcing the pathway to redirect metabolic flux. Simultaneously, total carotenoid levels in these tissues drop to approximately 22% of control values, demonstrating the severe depletion of protective pigments [13].

Transcriptional responses to norflurazon treatment reveal complex regulatory feedback mechanisms. Expression of phytoene synthase (PSY1) decreases greatly in response to both norflurazon and other carotenoid biosynthesis inhibitors [12]. Phytoene desaturase transcript levels show initial decreases after 16 hours of norflurazon treatment, followed by recovery to control levels after 88 hours, suggesting compensatory upregulation [12]. The β-carotene hydroxylase gene (BCH) demonstrates increased expression by twofold in norflurazon-treated plants, while violaxanthin de-epoxidase (VDE) shows complex temporal patterns with initial decreases followed by 38% increases [12].

Molecular Interaction with Target Enzyme

The molecular basis of norflurazon action involves specific binding interactions within the phytoene desaturase active site architecture. Crystal structure analysis of rice phytoene desaturase in complex with norflurazon (Protein Data Bank identification 5MOG) has revealed critical details about the herbicide binding mechanism [14]. The compound binds at the plastoquinone binding site, effectively blocking the reoxidation of reduced flavin adenine dinucleotide [3] [15] [14].

Three-dimensional protein modeling studies have identified a cluster of amino acid residues that confer norflurazon resistance when mutated. In Chlamydomonas reinhardtii, the key resistance amino acids F131, R268, V472, and L505 map to distant regions in the primary sequence but cluster together in the tertiary structure near the predicted flavin adenine dinucleotide binding site [7] [16] [8]. The F131V substitution represents the first resistance mutation localized to the dinucleotide-binding Rossmann-like domain, highlighting the importance of this region for herbicide interaction [7] [8].

The herbicide competes directly with the enzyme cofactors through specific molecular interactions. Norflurazon binding occurs at the plastoquinone binding site, creating a long hydrophobic tunnel that normally facilitates sequential binding of phytoene and the electron acceptor plastoquinone [3] [15]. The isoalloxazine ring of flavin adenine dinucleotide can form π-π interactions with the pyridazine ring of norflurazon, while amino acid residue Phe58 establishes T-shaped π interactions with the herbicide [17]. These multiple interaction points explain the high binding affinity and competitive inhibition pattern observed in kinetic studies.

The molecular mechanism involves blocking the essential electron transfer chain required for carotenoid desaturation. Phytoene desaturase functions as a flavoprotein containing flavin adenine dinucleotide as its prosthetic group [2]. During normal catalysis, the reduced FADH2 produced from the desaturation reaction must be reoxidized to flavin adenine dinucleotide by plastoquinone [2]. Norflurazon occupies the plastoquinone binding site, preventing this reoxidation step and effectively halting the entire catalytic cycle [3] [15] [14].

Comparative Analysis with Other PDS Inhibitors

Norflurazon belongs to a broader class of phytoene desaturase inhibitors that share similar target specificity but exhibit distinct chemical structures and binding characteristics. Comparative analysis reveals both common mechanisms and unique features that distinguish norflurazon from related compounds.

Fluridone represents another prominent phytoene desaturase inhibitor with a pyridinone chemical structure [18] [19]. Kinetic studies demonstrate that fluridone exhibits a Ki value of 0.03 μM, indicating slightly higher potency than norflurazon [19]. Cross-resistance studies reveal that mutations conferring norflurazon resistance also provide tolerance to fluridone, suggesting overlapping binding sites within the phytoene desaturase active site [7] [8]. Both compounds effectively block carotenoid biosynthesis by inhibiting the same enzymatic step, leading to similar physiological consequences including chlorophyll photodegradation and plant bleaching [18] [10].

Other bleaching herbicides including diflufenican and flurtamone also demonstrate cross-resistance patterns with norflurazon [7] [8]. Transformants expressing norflurazon-resistant phytoene desaturase genes show tolerance to these compounds, indicating shared molecular targets or binding regions. However, the compound beflubutamid exhibits negative cross-resistance, with norflurazon-resistant mutants showing enhanced sensitivity compared to wild-type cells [7] [8]. This pattern suggests distinct binding sites or alternative mechanisms of action for beflubutamid.

The structural diversity among phytoene desaturase inhibitors reflects different approaches to targeting the same enzyme. While norflurazon contains a pyridazinone core, fluridone features a pyridinone structure, and diflufenican incorporates a pyridinecarboxamide framework[comparison data]. Despite these chemical differences, all compounds converge on the same biochemical target, demonstrating the critical importance of phytoene desaturase in carotenoid biosynthesis.

Molecular docking studies comparing different inhibitors reveal varying binding affinities and interaction patterns. Fluridone and its transformation products exhibit binding affinities ranging from -23.15±2.37 to -26.57±3.02 kcal/mol, suggesting strong interactions with the phytoene desaturase active site [20]. These computational analyses support experimental observations of cross-resistance patterns and provide insights into the molecular basis of inhibitor selectivity.

Physiological Consequences of Carotenoid Depletion

The inhibition of carotenoid biosynthesis by norflurazon triggers cascading physiological effects that extend far beyond simple pigment loss. These consequences reflect the multiple essential functions that carotenoids perform in plant cells, particularly their roles in photoprotection, membrane stabilization, and hormone precursor provision.

The most immediate and visible consequence involves the destruction of the photosynthetic apparatus. Carotenoids normally function as essential photoprotective agents, quenching triplet chlorophyll molecules and singlet oxygen species that would otherwise cause oxidative damage [21] [22]. In norflurazon-treated plants, the absence of these protective carotenoids leads to the destruction of photosystem II core complexes and light-harvesting complex polypeptides in the 29.5-21 kilodalton region [23]. Chlorophyll a forms at 668, 676, and 690 nanometers that belong to light-harvesting complexes and antenna parts of photosystem I disappear completely after treatment [23].

Chloroplast ultrastructural changes represent another major consequence of carotenoid depletion. In carotenoid-deficient pea plants, normal grana stacking is disrupted, replaced by long, unstacked lamellae [22]. Under high light stress conditions that destroy more than 70% of chlorophyll, plastids become swollen vesicles with only scattered membrane remnants [22]. These structural alterations reflect the membrane-stabilizing functions of carotenoids and their importance in maintaining proper thylakoid organization.

The oxidative stress response becomes overwhelmed in carotenoid-depleted plants. Studies in rice demonstrate that norflurazon treatment leads to significant decreases in photosynthetic efficiency and severe disruption of thylakoid membranes [24]. The compound induces distinct photooxidation patterns compared to other herbicides, developing differential signaling mechanisms that coordinate nuclear and plastidic gene expression [24]. Levels of light-harvesting chlorophyll-binding proteins in both photosystem I and photosystem II decrease substantially, with greater reductions in norflurazon-treated plants [24].

Growth and developmental processes suffer severe impairment under carotenoid-deficient conditions. In Euglena gracilis, norflurazon treatment causes dose-dependent growth inhibition, with specific growth rates decreasing to 71.4-75.1% of untreated cells at concentrations of 20-50 μM [25]. The effects extend to stress tolerance, with carotenoid-deficient cells showing reduced tolerance to high light, mild low temperatures, and other environmental stressors [25]. Under high light conditions (240 μmol m⁻² s⁻¹), norflurazon-treated groups fail to reach stationary phase growth even after 14 days [25].

Hormone biosynthesis pathways experience significant disruption due to carotenoid depletion. Carotenoid-deficient rice mutants show impaired biosynthesis of both abscisic acid and indole-3-acetic acid [26]. Under drought conditions, these plants exhibit larger stomatal apertures and earlier wilting compared to wild-type plants, reflecting compromised abscisic acid-mediated stress responses [26]. Paradoxically, the same plants demonstrate increased cold resistance, likely due to combined effects of reduced indole-3-acetic acid content, alleviated oxidative damage, and decreased membrane permeability [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Norflurazon appears as colorless odorless crystals. Non corrosive. Used as an herbicide.

Color/Form

White to greyish brown, crystalline powder
Crystals from alcohol

XLogP3

2.3

Exact Mass

303.0386

LogP

2.3 (LogP)
log Kow = 2.30

Odor

Odorless

Appearance

Solid powder

Melting Point

184.0 °C
184 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KES1HB07E4

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 195 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 194 of 195 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (79.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

/The authors/cloned and sequenced a gene, pds, from the cyanobacterium Synechococcus PCC7942 that is responsible for resistance to the bleaching herbicide norflurazon. A point mutation in that gene, leading to an amino acid substitution from valine to glycine in its polypeptide product, was found to confer this resistance. Previous studies with herbicide-resistant mutants have indicated that this gene encodes phytoene desaturase (PDS), a key enzyme in the biosynthesis of carotenoids. A short amino acid sequence that is homologous to conserved motifs in the binding sites for NAD(H) and NADP(H) was identified in PDS, suggesting the involvement of these dinucleotides as cofactors in phytoene desturation.
Acts as a plant pigment inhibitor /in target species/. ... Inhibits biosynthesis of carotenoids. Without carotenoid pigments to filter the light, photodegradation occurs, hence chlorosis in nontolerant plants.

Vapor Pressure

2.89e-08 mmHg
2.89X10-8 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

27314-13-2

Wikipedia

Norflurazon

Use Classification

Agrochemicals -> Herbicides
Pharmaceuticals

Methods of Manufacturing

Preparation: C. Ebner, M. Schuler, BE 712832; eidem, US 3644355 (1968, 1972 both to Sandoz).

General Manufacturing Information

Norflurazon is a bleaching, preemergence herbicide.
The WHO Recommended Classification of Pesticides by Hazard identifies Norflurazon (technical grade) as unlikely to present an acute hazard in normal use; Main Use: herbicide.
Norflurazon is applied using aerial application, chemigation (drip and/or sprinkler), and soil treatment (broadcast and incorporation). Use practice limitations prohibit applying norflurazon through any type of irrigation system (only for the Zorial Rapid 80 product); grazing livestock in treated areas or cut treated crops for feed; grazing or harvesting for forage or hay; and grazing or feeding for forage. Norflurazon was first registered as a pesticide in the U.S. in 1974.
All products containing norflurazon are intended primarily for occupational use. At this time no products containing norflurazon are intended for homeowner use. None of the registered occupational uses are likely to involve applications at residential sites.
For more General Manufacturing Information (Complete) data for NORFLURAZON (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Product analysis is by GLC with FID, or by TLC, followed by UV spectrometry of the eluted compound; residues may be determined by GLC with ECD.
Analysis of products: By GLC with FID; analysis of residues: By GLC with ECD. In plant tissue by reverse phase HPLC. In crops, by TLC followed by GLC.
Method: EPA 1656; Procedure: gas chromatography with halogenspecific detector (electrolytic conductivity detector); Analyte: acephate; Matrix: municipal and industrial wastewater; Detection Limit: 50 ng/L.
Method: USGS-NWQL O-1131-95; Procedure: high performance liquid chromatography using ultraviolet spectrometry; Analyte: norflurazon; Matrix: filtered natural-water; Detection Limit: 0.024 ug/L.
For more Analytic Laboratory Methods (Complete) data for NORFLURAZON (8 total), please visit the HSDB record page.

Storage Conditions

Do not contaminate water, food, or feed by storage or disposal. /Norflurazon Technical/[EPA/OPPTS; Pesticide Product Label System (PPLS) - Search Results for Norflurazon Technical Product Label. 5 p. (August 26, 2003). Accessed from a Database Query at http://oaspub.epa.gov/pestlabl/ppls.home

Stability Shelf Life

Stable in aqueous solution @ pH 3-9 (<8% loss within 24 hr). ... Stable upon storage (shelf life (@ 20 °C) greater than or equal to 4 yr). ... Rapidly degraded by sunlight.
Stable under alkaline and acid conditions ... but susceptible to light.

Dates

Last modified: 08-15-2023
1: Sathishkumar P, Mangalaraja RV, Rozas O, Vergara C, Mansilla HD, Gracia-Pinilla MA, Anandan S. Sonophotocatalytic mineralization of Norflurazon in aqueous environment. Chemosphere. 2016 Mar;146:216-25. doi: 10.1016/j.chemosphere.2015.12.011. Epub 2015 Dec 28. PubMed PMID: 26735720.
2: Suarez JV, Banks S, Thomas PG, Day A. A new F131V mutation in Chlamydomonas phytoene desaturase locates a cluster of norflurazon resistance mutations near the FAD-binding site in 3D protein models. PLoS One. 2014 Jun 17;9(6):e99894. doi: 10.1371/journal.pone.0099894. eCollection 2014. PubMed PMID: 24936791; PubMed Central PMCID: PMC4061028.
3: Wilson PC, Koch R. Influence of exposure concentration and duration on effects and recovery of Lemna minor exposed to the herbicide norflurazon. Arch Environ Contam Toxicol. 2013 Feb;64(2):228-34. doi: 10.1007/s00244-012-9834-8. Epub 2012 Dec 1. PubMed PMID: 23203583.
4: Liu J, Sun Z, Gerken H, Huang J, Jiang Y, Chen F. Genetic engineering of the green alga Chlorella zofingiensis: a modified norflurazon-resistant phytoene desaturase gene as a dominant selectable marker. Appl Microbiol Biotechnol. 2014 Jun;98(11):5069-79. doi: 10.1007/s00253-014-5593-y. Epub 2014 Mar 4. PubMed PMID: 24584513.
5: Kim C, Apel K. 1O2-mediated and EXECUTER-dependent retrograde plastid-to-nucleus signaling in norflurazon-treated seedlings of Arabidopsis thaliana. Mol Plant. 2013 Sep;6(5):1580-91. doi: 10.1093/mp/sst020. Epub 2013 Feb 1. PubMed PMID: 23376773; PubMed Central PMCID: PMC3842135.
6: Saini G, Meskauskiene R, Pijacka W, Roszak P, Sjögren LL, Clarke AK, Straus M, Apel K. 'happy on norflurazon' (hon) mutations implicate perturbance of plastid homeostasis with activating stress acclimatization and changing nuclear gene expression in norflurazon-treated seedlings. Plant J. 2011 Mar;65(5):690-702. doi: 10.1111/j.1365-313X.2010.04454.x. Epub 2011 Jan 5. PubMed PMID: 21208309.
7: Wilson PC, Lu H, Lin Y. Norflurazon and simazine removal from surface water using a constructed wetland. Bull Environ Contam Toxicol. 2011 Oct;87(4):426-30. doi: 10.1007/s00128-011-0380-2. Epub 2011 Aug 11. PubMed PMID: 21833732.
8: Abrous-Belbachir O, De Paepe R, Trémolières A, Mathieu C, Ad F, Benhassaine-Kesri G. Evidence that norflurazon affects chloroplast lipid unsaturation in soybean leaves (Glycine max L.). J Agric Food Chem. 2009 Dec 9;57(23):11434-40. doi: 10.1021/jf902525n. PubMed PMID: 19951003.
9: Sopeña F, Villaverde J, Maqueda C, Morillo E. Photostabilization of the herbicide norflurazon microencapsulated with ethylcellulose in the soil-water system. J Hazard Mater. 2011 Nov 15;195:298-305. doi: 10.1016/j.jhazmat.2011.08.039. Epub 2011 Aug 31. PubMed PMID: 21924830.
10: Horvat T, Kalafatić M, Kopjar N, Kovacević G. Toxicity testing of herbicide norflurazon on an aquatic bioindicator species--the planarian Polycelis felina (Daly.). Aquat Toxicol. 2005 Jul 30;73(4):342-52. PubMed PMID: 15899527.
11: Kovacević G, Kalafatić M, Ljubesić N. Effects of norflurazon on green and brown hydra. Folia Biol (Krakow). 2009;57(1-2):91-6. PubMed PMID: 19459466.
12: Sun K, Zhang Z, Gao B, Wang Z, Xu D, Jin J, Liu X. Adsorption of diuron, fluridone and norflurazon on single-walled and multi-walled carbon nanotubes. Sci Total Environ. 2012 Nov 15;439:1-7. doi: 10.1016/j.scitotenv.2012.08.022. Epub 2012 Oct 5. PubMed PMID: 23041333.
13: Magnucka EG, Suzuki Y, Pietr SJ, Kozubek A, Zarnowski R. Effect of norflurazon on resorcinolic lipid metabolism in rye seedlings. Z Naturforsch C. 2007 Mar-Apr;62(3-4):239-45. PubMed PMID: 17542491.
14: Hagve TA, Christophersen BO, Böger P. Norflurazon--an inhibitor of essential fatty acid desaturation in isolated liver cells. Lipids. 1985 Oct;20(10):719-22. PubMed PMID: 4058269.
15: Chae SH, Yoneyama K, Takeuchi Y, Joel DM. Fluridone and norflurazon, carotenoid-biosynthesis inhibitors, promote seed conditioning and germination of the holoparasite Orobanche minor. Physiol Plant. 2004 Feb;120(2):328-337. PubMed PMID: 15032868.
16: Beisel KG, Schurr U, Matsubara S. Altered turnover of β-carotene and Chl a in Arabidopsis leaves treated with lincomycin or norflurazon. Plant Cell Physiol. 2011 Jul;52(7):1193-203. doi: 10.1093/pcp/pcr069. Epub 2011 Jun 1. PubMed PMID: 21632655.
17: Morillo E, Undabeytia T, Cabrera A, Villaverde J, Maqueda C. Effect of soil type on adsorption-desorption, mobility, and activity of the herbicide norflurazon. J Agric Food Chem. 2004 Feb 25;52(4):884-90. PubMed PMID: 14969546.
18: Villaverde J, Morillo E, Pérez-Martínez JI, Ginés JM, Maqueda C. Preparation and characterization of inclusion complex of norflurazon and beta-cyclodextrin to improve herbicide formulations. J Agric Food Chem. 2004 Feb 25;52(4):864-9. PubMed PMID: 14969543.
19: Sopeña F, Maqueda C, Morillo E. Norflurazon mobility, dissipation, activity, and persistence in a sandy soil as influenced by formulation. J Agric Food Chem. 2007 May 2;55(9):3561-7. Epub 2007 Apr 4. PubMed PMID: 17407320.
20: Villaverde J, Maqueda C, Morillo E. Improvement of the desorption of the herbicide norflurazon from soils via complexation with beta-cyclodextrin. J Agric Food Chem. 2005 Jun 29;53(13):5366-72. PubMed PMID: 15969520.

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